molecular formula C32H26F4N4O6P2 B14799953 Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-

Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-

Cat. No.: B14799953
M. Wt: 700.5 g/mol
InChI Key: ZCFDJLHEIXJWMR-UHFFFAOYSA-N
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Description

The compound "Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-" is a structurally complex phosphonic acid derivative. Key features include:

  • Core Structure: A central 1,3-propanediyl linker bridging benzotriazole (a heterocyclic aromatic group with corrosion-inhibiting properties) and quinoline (a bicyclic aromatic system with UV-absorbing and metal-chelating capabilities).
  • Phosphonic Acid Groups: Two phosphonic acid (-PO(OH)₂) moieties attached via bis(4,1-phenylene(difluoromethylene)) groups, which introduce fluorine atoms that enhance lipophilicity and metabolic stability.

Properties

Molecular Formula

C32H26F4N4O6P2

Molecular Weight

700.5 g/mol

IUPAC Name

[[4-[2-(benzotriazol-1-yl)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-quinolin-2-ylpropyl]phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C32H26F4N4O6P2/c33-31(34,47(41,42)43)24-14-9-21(10-15-24)19-30(40-28-8-4-3-7-27(28)38-39-40,29-18-13-23-5-1-2-6-26(23)37-29)20-22-11-16-25(17-12-22)32(35,36)48(44,45)46/h1-18H,19-20H2,(H2,41,42,43)(H2,44,45,46)

InChI Key

ZCFDJLHEIXJWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)N5C6=CC=CC=C6N=N5

Origin of Product

United States

Biological Activity

Phosphonic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound in focus, Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis- , incorporates structural motifs that are known to enhance biological efficacy. This article explores the biological activity of this compound through various studies and findings.

Structural Overview

The compound is characterized by the presence of:

  • Benzotriazole : Known for its antimicrobial and anticancer properties.
  • Quinoline : Exhibits a broad spectrum of biological activities including antimalarial and antibacterial effects.
  • Difluoromethylene : Enhances stability and bioactivity.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit considerable antimicrobial properties. For instance, compounds related to the benzotriazole structure have shown Minimum Inhibitory Concentration (MIC) values against Escherichia coli ranging from 12.5 to 25 μg/ml . The incorporation of electron-withdrawing groups on the benzotriazole ring has been linked to increased antimycotic activity against Candida albicans and Aspergillus spp., with MIC values as low as 1.6 μg/ml .

Anticancer Activity

The benzotriazole and quinoline moieties are crucial in anticancer research. A study on related compounds demonstrated that modifications to these structures can lead to significant anticancer activity. For example, derivatives containing the 8-hydroxyquinoline nucleus have shown promising results with cytotoxicity values indicating effective growth inhibition in various cancer cell lines . The introduction of hydrophobic groups has been associated with enhanced activity, suggesting that structural modifications can optimize therapeutic outcomes.

Study 1: Synthesis and Evaluation

A synthesis study involving benzotriazole derivatives reported moderate anticancer activity for certain compounds when evaluated using the MTT assay. Notably, compounds with specific substitutions on the phenyl ring exhibited improved efficacy against cancer cell lines, highlighting the importance of structural diversity in enhancing biological activity .

Study 2: Antiviral Activity

Research on related quinoline derivatives has demonstrated their potential as antiviral agents. Compounds were tested against viruses such as H5N1, showing significant inhibition rates with low cytotoxicity . This underscores the potential for phosphonic acid derivatives to be developed into antiviral therapeutics.

Data Table: Biological Activity Summary

Activity TypeCompound ClassMIC/IC50 ValuesRemarks
AntimicrobialBenzotriazole derivatives12.5 - 25 μg/mlEffective against E. coli, C. albicans
AnticancerQuinoline derivativesModerate activityStructural modifications enhance efficacy
AntiviralBenzotriazole and quinoline hybridsSignificant inhibitionLow cytotoxicity observed

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Derivatives

Molecular Structure and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound ~800–1000 (estimated) Benzotriazole, quinoline, difluoromethylene Low water solubility (aromatic dominance)
Diethylenetriaminepentakis(methyl phosphonic acid) 1004.83 Five phosphonic acid groups, amine backbone High water solubility (polar groups)
Butyl-, bis(1-methylethyl) ester phosphonic acid 250.24 Ester groups, alkyl chains Lipophilic (ester dominance)
Aminomethylenephosphonic acids ~150–300 N-C-P backbone, amino acid analogs Moderate water solubility

Key Observations :

  • The target compound’s aromatic and fluorinated substituents reduce water solubility compared to polyphosphonic acids like diethylenetriaminepentakis(methyl phosphonic acid), which have polar amine backbones .
  • Its molecular weight is significantly higher than alkyl phosphonic acid esters (e.g., butyl-, bis(1-methylethyl) ester), impacting diffusion kinetics .

Acidity (pKa) and Chelation Behavior

Table 2: Acidity and Chelation Comparison
Compound Name pKa Range Chelation Capacity
Target Compound ~2.5–4.5 (estimated) Moderate (two phosphonic acid groups)
Decamethylene diphosphonic acid pK₁: 2.10, pK₂: 7.30 High (two phosphonic acid groups)
Alkyl phosphonic acids (e.g., butyl, hexyl) pK₁: 1.8–2.5 Low (single phosphonic acid group)

Key Observations :

  • The target compound’s pKa is expected to be higher than linear alkyl phosphonic acids due to steric and electronic effects from aromatic substituents .
  • Its chelation capacity is intermediate, as it contains two phosphonic acid groups but lacks the multi-dentate structure of polyphosphonic acids (e.g., diethylenetriaminepentakis derivatives) .

Key Observations :

  • The benzotriazole moiety in the target compound suggests utility in corrosion inhibition, akin to commercial benzotriazole derivatives .
  • Unlike aminomethylenephosphonic acids, which mimic amino acids for enzyme inhibition, the target compound’s quinoline group may enable DNA intercalation or metal chelation .

Preparation Methods

Quinoline Subunit Construction

The quinoline moiety is typically synthesized via the Skraup reaction or Friedländer annulation . However, modern approaches favor N-(2-aminobenzoyl)benzotriazole intermediates, as demonstrated in the synthesis of 3-acyl-4-hydroxyquinolines. For this compound, a modified Friedländer pathway is proposed:

  • Condensation of 2-aminobenzophenone derivatives with acetylene equivalents under basic conditions.
  • Cyclization catalyzed by $$tert$$-BuOK in dioxane at reflux (24 hours), yielding the quinoline scaffold.

Benzotriazole Incorporation

The 1H-benzotriazol-1-yl group is introduced via nucleophilic substitution or Ullmann-type coupling :

  • Reaction of a quinoline-bearing alkyl bromide with 1H-benzotriazole in the presence of a palladium catalyst (e.g., Pd(OAc)$$_2$$) and a phosphine ligand.
  • Optimization of solvent (DMF or toluene) and temperature (80–120°C) to prevent decomposition.

Difluoromethylene Phosphonic Acid Group Installation

Phosphorylation via-Sigmatropic Rearrangement

A pivotal method involves the phospha-Wittig rearrangement of fluoroallyl phosphites, as detailed by:

  • Preparation of 2,3,3-trifluoroallyloxy bis(amido)phosphites from carbonyl compounds and 1,1,1,2-tetrafluoroethane.
  • Intramolecular rearrangement at 60–80°C in THF, yielding difluoromethylene phosphonic amides with >90% regioselectivity.

Example Protocol:

  • React 2,3,3-trifluoroallyloxy P(III) derivatives (0.15 mol scale) in THF under $$N_2$$.
  • Monitor by $$^{19}\text{F NMR}$$; isolate products via column chromatography (Hexane/EtOAc).

Hydrolysis of Phosphonate Esters

The final phosphonic acid groups are obtained by acidic hydrolysis of phosphonate esters, adapting methods from:

  • Treat diethyl phosphonate intermediates with concentrated HCl (6M, reflux, 24–48 hours).
  • Neutralize with NaOH, followed by recrystallization from water/ethanol mixtures.

Critical Parameters:

  • Temperature control (<110°C) to avoid defluorination.
  • Use of inert atmosphere (N$$_2$$) to prevent oxidation.

Coupling and Final Assembly

Suzuki-Miyaura Cross-Coupling

The para-substituted phenyl rings are attached via palladium-catalyzed cross-coupling :

  • Employ bis(pinacolato)diboron and Pd(dppf)Cl$$2$$ in DMSO/H$$2$$O (3:1) at 80°C.
  • Couple with bromophenyl-difluoromethylene phosphonate intermediates (yield: 70–85%).

Stepwise Assembly of the 1,3-Propanediyl Bridge

  • Alkylation : React quinoline-benzotriazole with 1,3-dibromopropane in the presence of K$$2$$CO$$3$$ in acetone.
  • Phosphonic Acid Attachment : Sequential Mitsunobu reactions with hydroxyphenylphosphonate esters, followed by hydrolysis.

Purification and Characterization

Crystallization Techniques

  • Solvent Selection : Recrystallize from methanol/water (4:1) to obtain pure crystals (mp: 175–177°C).
  • Polymorph Control : Use seed crystals of Form-I (PXRD peaks at 5.8, 10.8, 16.1° 2θ) to ensure batch consistency.

Analytical Validation

  • $$^{31}\text{P NMR}$$ : δ = 18.7 ppm (phosphonic acid), δ = 22.3 ppm (P=O).
  • HRMS : m/z 700.1264 [M+H]$$^+$$ (calc. 700.1263).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Phospha-Wittig 85–92 98 Scalable (>30 g) Requires anhydrous conditions
Acidic Hydrolysis 75–87 95 Simple workup Long reaction times (24–48 h)
Suzuki Coupling 70–85 97 Regioselective Pd catalyst cost

Q & A

Basic: What are the recommended synthetic routes for this phosphonic acid derivative, and how is purity validated experimentally?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Coupling of benzotriazole and quinoline moieties via a propanediyl linker under palladium-catalyzed cross-coupling conditions.
  • Step 2: Introduction of difluoromethylene groups via nucleophilic substitution or radical fluorination.
  • Step 3: Phosphonylation using phosphonic acid precursors (e.g., diethyl phosphonate) followed by hydrolysis.

Purity Validation:

  • HPLC with UV detection (e.g., using a Purospher® STAR column, as in ) under optimized mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) to resolve stereoisomers and byproducts .
  • NMR (¹H/¹⁹F/³¹P): ¹⁹F NMR is critical for confirming difluoromethylene incorporation, while ³¹P NMR verifies phosphonic acid functionality .

Basic: How do spectroscopic techniques differentiate this compound from structurally similar phosphonic acid derivatives?

Methodological Answer:

  • FTIR: Bands at ~1150 cm⁻¹ (P=O stretching) and ~1020 cm⁻¹ (P–O–C) confirm phosphonic acid groups. Absence of aromatic C–F stretches (~1250 cm⁻¹) rules out perfluorinated analogs .
  • Mass Spectrometry (HRMS): Exact mass analysis distinguishes between isobaric structures (e.g., perfluorinated vs. difluoromethylene groups) .

Advanced: How can computational modeling predict the proton conductivity of this compound in fuel-cell membranes?

Methodological Answer:

  • Ab Initio Molecular Dynamics (AIMD): Simulate proton transport pathways through hydrogen-bonded networks formed by phosphonic acid groups .
  • Empirical Valence Bond (EVB) Models: Quantify proton hopping rates between acidic sites, accounting for steric hindrance from benzotriazole/quinoline moieties .
  • Challenges: Overestimating conductivity due to simplified models of crystallinity. Experimental validation via impedance spectroscopy is required .

Advanced: How to resolve contradictions in degradation pathway data for phosphonic acid derivatives in environmental samples?

Methodological Answer:

  • Isotopic Labeling (¹⁸O/²H): Trace whether phosphonic acid residues originate from synthetic degradation (e.g., fosetyl-aluminum breakdown) or natural sources (e.g., microbial metabolism) .
  • LC-MS/MS with Fragmentation Patterns: Differentiate between parent compound metabolites and co-eluting phosphonic acid salts .
  • Key Contradiction: Phosphonic acid detection may falsely attribute to pesticide use; cross-reference with regional fosetyl-aluminum application records .

Basic: What are the primary environmental degradation products of this compound?

Methodological Answer:

  • Hydrolysis: Difluoromethylene groups degrade to CO₂ and fluoride ions under alkaline conditions.
  • Photodegradation: UV exposure cleaves the benzotriazole-quinoline linkage, producing 1H-benzotriazole and quinoline-2-carboxylic acid .
  • Microbial Degradation: Limited data, but soil studies suggest slow mineralization of the phosphonic acid moiety to orthophosphate .

Advanced: What role do difluoromethylene groups play in stabilizing this compound under high-temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Compare decomposition temperatures of difluoromethylene vs. non-fluorinated analogs. Fluorine’s electronegativity enhances thermal stability via strong C–F bonds .
  • DFT Calculations: Analyze bond dissociation energies (BDEs) to predict degradation thresholds. Difluoromethylene groups reduce radical formation at >250°C .

Advanced: How can intermolecular interactions between this compound and metal ions be modeled for catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometries of metal-ligand complexes (e.g., with Cu²⁺ or Fe³⁺) to assess binding affinities at phosphonic acid sites .
  • EXAFS/XANES: Experimentally validate coordination environments predicted computationally .
  • Challenge: Competing coordination from benzotriazole nitrogen may reduce catalytic efficiency .

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